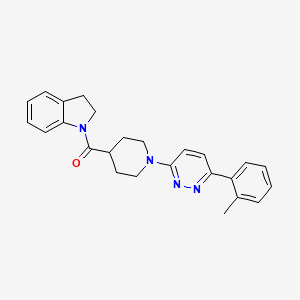
Indolin-1-yl(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indolin-1-yl(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone is a complex organic compound. It is a derivative of indole, which is a heterocyclic aromatic organic compound . The compound has a CAS Number: 315248-40-9 and a Linear Formula: C16H15NO .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of this compound is based on the indole nucleus, which is aromatic in nature . Indole derivatives possess various biological activities, which have created interest among researchers to synthesize a variety of indole derivatives .Chemical Reactions Analysis
The chemical reactions involving this compound would be similar to those of other indole derivatives. Indole is known to undergo electrophilic substitution readily due to excessive π-electrons delocalization .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research studies have demonstrated methodologies for synthesizing complex indole and pyridine derivatives, highlighting their structural properties and potential as building blocks for more complex molecules. For instance, the palladium(0)-catalyzed heteroarylation of indolylzinc derivatives has been shown as an efficient method for preparing various (2-pyridyl)indoles, demonstrating the versatility of these compounds in synthetic organic chemistry (Amat et al., 1997). Moreover, the synthesis of 2,6-diaryl-4-indolyl- and 4-aryl-2,6-bis-(indolyl)pyridine derivatives under neat conditions showcases the development of novel pyridine derivatives, underlining their significance in medicinal chemistry and material science (Gürdere et al., 2015).
Pharmacological and Anticancer Activities
Several studies have focused on the pharmacological evaluation of indole and pyridine derivatives, investigating their potential as anticancer agents. The synthesis and evaluation of bis-indole derivatives have shown significant antitumor activity, suggesting the potential of these compounds in cancer therapy (Andreani et al., 2008). Similarly, novel pyrazolinyl-indole derivatives have been synthesized and tested for their anticancer activity, with some compounds exhibiting remarkable cytotoxic activities against various cancer cell lines, indicating their potential as EGFR inhibitors and for the treatment of cancer (Khalilullah et al., 2022).
Biological Applications and Mechanisms of Action
The exploration of the biological applications of these compounds extends to the study of their mechanisms of action in various biological systems. For example, novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives have been identified as selective TRPV4 channel antagonists, showing analgesic effects in models of induced mechanical hyperalgesia, which highlights their potential application in pain management (Tsuno et al., 2017).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of targets, contributing to its potential biological activities.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biological activities . This suggests that the compound may interact with multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O/c1-18-6-2-4-8-21(18)22-10-11-24(27-26-22)28-15-12-20(13-16-28)25(30)29-17-14-19-7-3-5-9-23(19)29/h2-11,20H,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGXHDBNZAXXFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

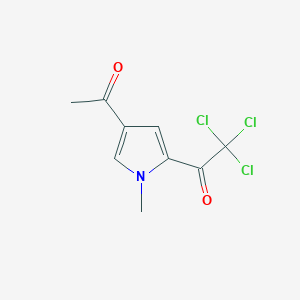
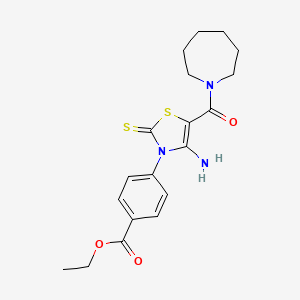

![2,5-Dimethyl-3-bromopyrazolo[1,5-a]pyrimidine-7-amine](/img/structure/B2914910.png)
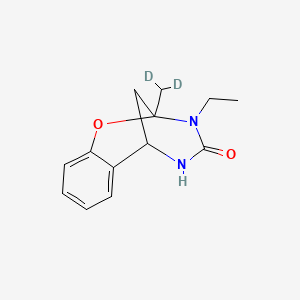
![N-Methyl-N-[2-oxo-2-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2914917.png)
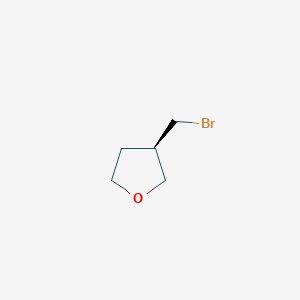
![1-[4-(Trifluoromethyl)benzoyl]azetidine](/img/structure/B2914920.png)
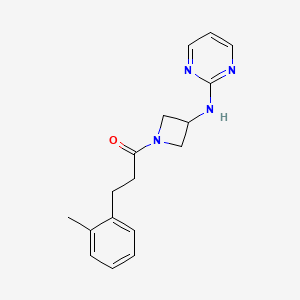
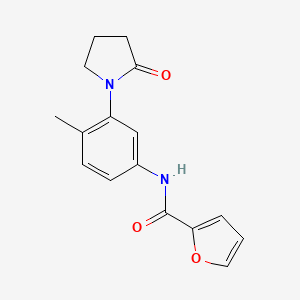
![2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2914924.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine; oxalic acid](/img/structure/B2914925.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-(methylthio)phenyl)propanamide](/img/structure/B2914926.png)
![7-(4-methylcyclohexyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2914927.png)